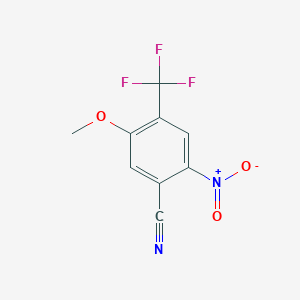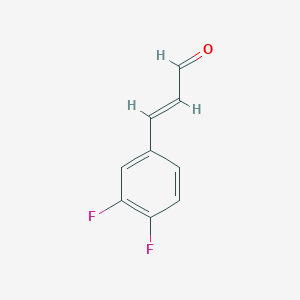
(E)-3-(3,4-Difluorophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-Difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-Difluorophenyl)acrylaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with an appropriate reagent to introduce the acrylaldehyde functionality. One common method is the Knoevenagel condensation reaction, where 3,4-difluorobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction conditions usually involve refluxing the mixture in a suitable solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-Difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-(3,4-Difluorophenyl)acrylic acid.
Reduction: 3-(3,4-Difluorophenyl)prop-2-en-1-ol.
Substitution: Various substituted difluorophenyl derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(3,4-Difluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-Difluorophenyl)acrylaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,5-Difluorophenyl)acrylaldehyde
- (E)-3-(3,5-Difluorophenyl)acrylaldehyde
- (E)-3-(2,4-Difluorophenyl)acrylaldehyde
Uniqueness
(E)-3-(3,4-Difluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other difluorophenyl acrylaldehydes.
Properties
Molecular Formula |
C9H6F2O |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H/b2-1+ |
InChI Key |
UXOVXJKIOBNVRA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=O)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloropyrido[3,2-D]pyrimidine-2,4-diol](/img/structure/B11722304.png)
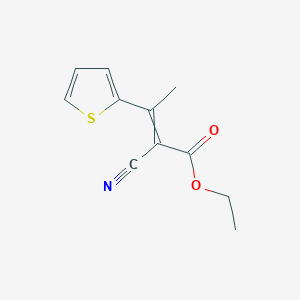
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B11722309.png)

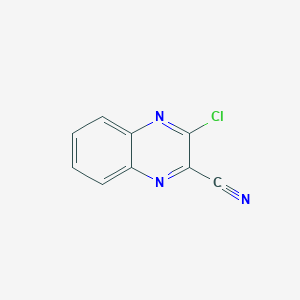
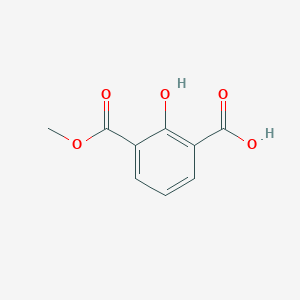
![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11722337.png)
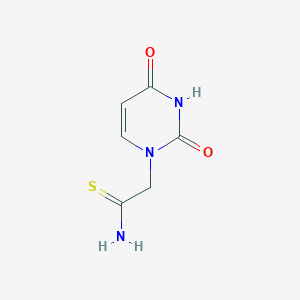
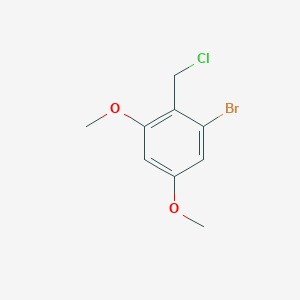

![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
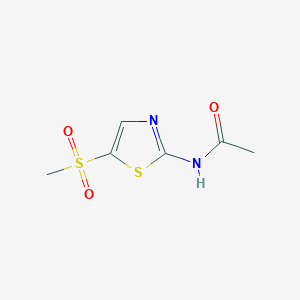
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
